molecular formula C9H7BrO B100087 3-(3-Bromophenyl)acrylaldehyde CAS No. 15185-59-8

3-(3-Bromophenyl)acrylaldehyde

Cat. No.: B100087
CAS No.: 15185-59-8
M. Wt: 211.05 g/mol
InChI Key: QICJGJJHIQBWJR-DUXPYHPUSA-N
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Description

. This compound is characterized by the presence of a bromine atom on the phenyl ring and an acrylaldehyde group, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

3-(3-Bromophenyl)acrylaldehyde has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound serves as a substrate analogue for enzyme studies, particularly in the investigation of hydroxypyruvate reductase.

    Medicine: Research into its potential biological activity has shown promise in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation when handling the compound .

Mechanism of Action

Target of Action

The primary target of 3-(3-Bromophenyl)acrylaldehyde is the enzyme hydroxypyruvate reductase . This enzyme plays a crucial role in the glyoxylate and dicarboxylate metabolism pathway, where it catalyzes the conversion of hydroxypyruvate to D-glycerate.

Mode of Action

This compound acts as a substrate analogue to the enzyme hydroxypyruvate reductase . It interacts with the enzyme, mimicking the natural substrate, and potentially inhibiting the enzyme’s activity. This interaction can lead to changes in the metabolic processes that the enzyme is involved in.

Biochemical Pathways

The compound affects the glyoxylate and dicarboxylate metabolism pathway by interacting with hydroxypyruvate reductase . The downstream effects of this interaction could potentially disrupt the normal metabolic processes, leading to changes in the production of D-glycerate and other metabolites.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with hydroxypyruvate reductase . By acting as a substrate analogue, it could potentially inhibit the enzyme’s activity, leading to changes in metabolic processes and the production of certain metabolites.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with hydroxypyruvate reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Bromophenyl)acrylaldehyde can be synthesized through several methods. One common approach involves the bromination of phenylacrylaldehyde under controlled conditions to introduce the bromine atom at the desired position on the phenyl ring . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 3-(3-Bromophenyl)acrylic acid.

    Reduction: 3-(3-Bromophenyl)acryl alcohol.

    Substitution: 3-(3-Methoxyphenyl)acrylaldehyde or 3-(3-Cyanophenyl)acrylaldehyde.

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)acrylaldehyde
  • 3-(3-Chlorophenyl)acrylaldehyde
  • 3-(3-Methoxyphenyl)acrylaldehyde

Comparison: 3-(3-Bromophenyl)acrylaldehyde is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogues, such as 3-(4-Bromophenyl)acrylaldehyde, the 3-position bromine substitution offers distinct steric and electronic effects that can be advantageous in certain synthetic applications.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJGJJHIQBWJR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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